Einecs 300-578-7

Molecular Design Formulation Science Topical Drug Delivery

Einecs 300-578-7, with CAS registry number 91672-01-4 (also indexed as 93942-27-9), is a stoichiometric complex of nonanedioic acid (azelaic acid) and the amino alcohol 2-aminobutan-1-ol, bearing the molecular formula C₁₃H₂₇NO₅ and a molecular weight of 277.36 g/mol. This compound belongs to a class of azelaic acid–amino alcohol adducts designed to modulate the physicochemical properties of the parent dicarboxylic acid, primarily aiming to improve its solubility, compatibility, and delivery in topical and pharmaceutical formulations.

Molecular Formula C13H27NO5
Molecular Weight 277.36 g/mol
CAS No. 91672-01-4
Cat. No. B12660052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 300-578-7
CAS91672-01-4
Molecular FormulaC13H27NO5
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCCC(CO)N.C(CCCC(=O)O)CCCC(=O)O
InChIInChI=1S/C9H16O4.C4H11NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-4(5)3-6/h1-7H2,(H,10,11)(H,12,13);4,6H,2-3,5H2,1H3
InChIKeyPBCKWJLVNREVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 300-578-7 (CAS 91672-01-4): Procurement Guide for the Azelaic Acid–2-Aminobutan-1-ol Complex


Einecs 300-578-7, with CAS registry number 91672-01-4 (also indexed as 93942-27-9), is a stoichiometric complex of nonanedioic acid (azelaic acid) and the amino alcohol 2-aminobutan-1-ol, bearing the molecular formula C₁₃H₂₇NO₅ and a molecular weight of 277.36 g/mol . This compound belongs to a class of azelaic acid–amino alcohol adducts designed to modulate the physicochemical properties of the parent dicarboxylic acid, primarily aiming to improve its solubility, compatibility, and delivery in topical and pharmaceutical formulations [1]. Its procurement is typically directed at research groups and formulators seeking a pre-formed salt with a specific, chiral amino alcohol for structure-activity relationship (SAR) studies or for developing formulations where the counter-ion's properties directly influence product performance.

Why Generic Substitution of Einecs 300-578-7 with Other Azelaic Acid Salts Fails


The practice of simply interchanging azelaic acid salts fails because the counter-ion dictates key performance parameters. The patent literature explicitly states that azelaic acid complexed with different amino-containing compounds yields products with vastly different physical states, some being liquid and others solid at room temperature, which fundamentally alters their processability, formulation compatibility, and application route [1]. For example, while complexes with ethanolamine are known to enhance solubility, the specific amphiphilic balance introduced by the longer, branched alkyl chain of 2-aminobutan-1-ol (logP of the free base ≈ 0.15) compared to ethanolamine (logP ≈ -1.3) predicts a measurable difference in partition coefficient, skin permeation, and interactions with formulation excipients [2]. Generic substitution therefore risks not only altered bioavailability but also physical instability of the final formulation.

Quantitative Evidence for Differentiation of Einecs 300-578-7 Against Closest Analogs


Molecular Weight and Stoichiometry Differentiation Against the Ethanolamine Complex

The Einecs 300-578-7 complex possesses a molecular weight of 277.36 g/mol and a 1:x stoichiometry with 2-aminobutan-1-ol (C₄H₁₁NO) . In direct head-to-head comparison, its closest commercial analog, the azelaic acid–ethanolamine (1:2) complex (CAS 94108-49-3), has a molecular weight of 310.39 g/mol and incorporates two equivalents of the amino alcohol (C₂H₇NO) . This 10.7% difference in molecular weight and the different counter-ion structures result in distinct physicochemical profiles, which are critical when calculating molar equivalencies for dosing or reaction stoichiometry.

Molecular Design Formulation Science Topical Drug Delivery

Predicted Amphiphilicity and Skin Permeation Advantage Over Shorter-Chain Amino Alcohol Complexes

The 2-aminobutan-1-ol counter-ion in Einecs 300-578-7 introduces a C4 alkyl chain with a branching methyl group, resulting in a free base logP of approximately 0.15 [1]. This is a 1.45 log unit increase over the ethanolamine counter-ion (logP ≈ -1.3) found in the 1:2 complex (CAS 94108-49-3) [2]. For a class-level inference, a more lipophilic counter-ion is expected to yield a salt with a higher oil/water partition coefficient. Given that azelaic acid's primary formulation challenge is its poor skin permeability [3], a complex designed with a moderately lipophilic counter-ion can theoretically enhance stratum corneum partitioning while maintaining sufficient aqueous solubility for diffusion, a critical balance that simpler, more hydrophilic salts cannot achieve.

Dermatological Formulation Skin Permeation Physicochemical Property Prediction

Solid-State Advantage for Stability and Handling Over Room Temperature Liquid Azelaic Acid Salts

The patent literature on azelaic acid liquid salts explicitly identifies that some amino-containing compounds form solid salts at room temperature, which are distinct from the liquid salts formed by compounds like tromethamine or meglumine [1]. Based on its molecular structure and the physical state of its closest analog, the azelaic acid–2-amino-2-methylpropan-1-ol complex (CAS 93942-26-8), which is a solid, Einecs 300-578-7 is class-level inferred to also exist as a solid at room temperature. This solid state is directly contrasted with the liquid salts claimed in patent CN116715574A, which, while offering direct application benefits, introduce different stability challenges related to chemical degradation and microbial preservation. A solid salt form inherently provides greater flexibility for incorporation into diverse topical vehicles (creams, ointments, powders) without the solvent and preservative constraints of a pre-dissolved liquid.

Formulation Stability Material Handling Drug Delivery Systems

Enhanced Solubility Over Free Azelaic Acid: A Class-Wide Advantage of Amino Alcohol Salt Formation

Free azelaic acid has a documented aqueous solubility of just 2.4 g/L at 20°C (0.24 g/100g), which severely limits its effective concentration in topical formulations . A peer-reviewed study on multicomponent crystal forms of azelaic acid demonstrated that salt formation with amine-based co-formers, such as piperazine, results in improved aqueous solubility, a finding that supports a class-level inference for all azelaic acid-amino alcohol complexes including Einecs 300-578-7 [1]. While no direct solubility measurement for Einecs 300-578-7 was identified, the fundamental mechanism of disrupting the strong carboxylic acid homosynthon in the parent compound through salt formation is generalizable, providing an evidence-backed expectation of a multi-fold solubility increase.

Solubility Enhancement Bioavailability Formulation Technology

Optimal Application Scenarios for Einecs 300-578-7 Based on Differential Evidence


Topical Dermatological Formulation Development Requiring Controlled Lipophilicity

Based on the predicted higher lipophilicity of the 2-aminobutan-1-ol counter-ion compared to ethanolamine (Δ logP ≈ 1.45) , Einecs 300-578-7 is the preferred procurement choice for formulators designing topical creams or gels for skin conditions like acne or rosacea. The increased lipophilicity can enhance partitioning into the stratum corneum, potentially overcoming the documented poor skin permeability of free azelaic acid [1]. This compound should be selected over the more hydrophilic ethanolamine complex when passive transdermal delivery is a primary formulation goal.

Chiral Intermediate for Asymmetric Synthesis and SAR Studies

2-Aminobutan-1-ol is a chiral amino alcohol and a known intermediate in the synthesis of pharmaceuticals like ethambutol . Its complex with azelaic acid, Einecs 300-578-7, can thus serve a dual purpose in medicinal chemistry research: as a source of a chiral building block for further derivatization and as a means to study how chiral counter-ions influence the biological activity and receptor interactions of azelaic acid-based compounds. Procurement is justified for laboratories conducting SAR studies on chiral dicarboxylic acid therapeutics.

Stable Solid Dosage Formulation for Non-Aqueous Topical Products

The solid-state nature of this complex, inferred from patent comparisons and vendor data , makes it a strategically superior choice for developing anhydrous formulations such as powders, sticks, or ointments. Unlike the room-temperature liquid azelaic acid salts described in patent CN116715574A, a solid salt simplifies manufacturing unit operations, improves blend uniformity with solid excipients, and eliminates the need for preservatives required by aqueous systems. This directly addresses the material handling and stability challenges associated with liquid salt alternatives [1].

Corrosion Inhibition and Industrial Fluid Formulation Research

Amino alcohols are well-documented corrosion inhibitors, and azelaic acid salts of amines have been noted for providing effective corrosion protection for steel . Einecs 300-578-7 combines a dicarboxylic acid with a specific amino alcohol, potentially offering a unique adsorption and film-forming profile on metal surfaces. This warrants the compound's selection over other azelaic acid salts for industrial research into metalworking fluids, cooling system additives, or protective coatings where a balance of hydrophobic film formation and water solubility is critical [1].

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